Avasimibe sodium
Description
Historical Context of Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor Development
The development of Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors is rooted in early 20th-century observations linking cholesterol ester accumulation to atherosclerotic lesions ahajournals.org. The subsequent discovery of the ACAT enzyme, which is responsible for the intracellular esterification of cholesterol, provided a tangible target for therapeutic intervention ahajournals.orgpatsnap.com. The primary rationale was twofold: first, to prevent the formation of macrophage "foam cells"—a hallmark of atherosclerosis—by blocking cholesterol esterification within these cells, and second, to decrease the secretion of atherogenic lipoproteins from the liver and intestines ahajournals.orgmdpi.com.
Scientists identified two isoforms of the enzyme, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2) patsnap.comwikipedia.orgnih.gov. ACAT1 is found ubiquitously in various tissues, including macrophages, while ACAT2 is primarily located in the liver and intestines patsnap.commdpi.com. This discovery led to the hypothesis that inhibiting ACAT1 could directly impact plaque formation, whereas inhibiting ACAT2 might lower plasma cholesterol levels by reducing cholesterol absorption and lipoprotein assembly mdpi.com. This foundational understanding spurred numerous pharmaceutical companies to launch drug discovery programs aimed at developing potent ACAT inhibitors ahajournals.orgnih.gov.
Evolution of Avasimibe (B1665837) Sodium as a Research Compound
Avasimibe, also known by its codename CI-1011, emerged from a rational drug design program at Parke-Davis (later Pfizer) in the early 1990s wikipedia.org. The goal was to create an orally bioavailable and water-soluble ACAT inhibitor, as earlier compounds were largely lipophilic and poorly absorbed wikipedia.org. Avasimibe was selected for further development after demonstrating efficacy in vitro and in animal studies wikipedia.org.
Clinical trials for Avasimibe commenced in 1997, initially for hyperlipidemia and later for atherosclerosis wikipedia.org. Phase II trials followed in 1998, and Phase III trials began in 2001 wikipedia.org. However, in October 2003, the clinical development of Avasimibe for these cardiovascular indications was discontinued wikipedia.org. Pivotal studies revealed that Avasimibe had no favorable effect on the progression of coronary atherosclerosis and, in fact, led to a significant increase in LDL cholesterol levels wikipedia.orgnih.govahajournals.org. Subsequent research largely discredited ACAT inhibition as a viable standalone strategy for treating atherosclerosis, leading to a decline in interest in this class of compounds for cardiovascular disease wikipedia.orgnih.gov.
Despite this setback, the story of Avasimibe did not end. The compound's well-documented mechanism of action and established safety profile from early clinical trials made it an attractive candidate for repurposing. Renewed interest has since arisen in its potential utility in other therapeutic areas, most notably in oncology and neurodegenerative diseases wikipedia.orgresearchgate.netmdpi.com.
Scope and Significance of Avasimibe Sodium Investigations in Scholarly Domains
The significance of Avasimibe in academic research has shifted dramatically from its original focus. While its failure in atherosclerosis clinical trials was a disappointment, the research provided valuable insights into the complex role of cholesterol metabolism in cardiovascular disease.
In recent years, Avasimibe has gained considerable attention in oncology research wikipedia.orgmdpi.com. Numerous studies have explored its potential as an anticancer agent, demonstrating that by inhibiting ACAT-1, Avasimibe can reduce the storage of cholesteryl esters in cancer cells. This disruption of cholesterol metabolism leads to an increase in intracellular free cholesterol, which can induce apoptosis (programmed cell death) and suppress the proliferation of various cancer cell lines, including prostate, pancreatic, lung, and colon cancer acs.orgnih.govrndsystems.comtocris.com. Furthermore, research has indicated that Avasimibe can enhance the efficacy of immunotherapy by modulating the cholesterol metabolism of T cells, thereby potentiating their anti-tumor response mdpi.comfrontiersin.org.
| Cell Line | Cancer Type | Key Research Finding |
| PC3 | Prostate Cancer | Avasimin (a nanoformulation of avasimibe) induced apoptosis and suppressed proliferation by reducing cholesteryl ester storage. acs.orgnih.gov |
| MIA-PaCa2 | Pancreatic Cancer | Avasimin treatment led to elevated intracellular free cholesterol and apoptosis. acs.orgnih.gov |
| A549 | Lung Cancer | Significant reduction in cell viability and cholesteryl ester levels upon treatment with avasimin. acs.orgnih.gov |
| HCT116 | Colon Cancer | Avasimin induced apoptosis and inhibited proliferation. acs.orgnih.gov |
| U251 & U87 | Glioblastoma | Avasimibe inhibited cell proliferation, reduced DNA synthesis, and increased apoptosis. nih.gov |
The field of neuroscience represents another significant area of Avasimibe investigation. Studies have suggested that ACAT inhibition may be a viable strategy for tackling Alzheimer's disease explorationpub.com. The rationale is that by inhibiting ACAT, Avasimibe can modulate the processing of amyloid precursor protein and reduce the generation of amyloid-β peptides, which are key components of the amyloid plaques found in the brains of Alzheimer's patients nih.govcaymanchem.comnih.gov. Research in mouse models of Alzheimer's has shown that ACAT inhibition can reduce amyloid pathology nih.gov. Avasimibe has also been studied for its potential to alleviate the disruption of the airway epithelial barrier in conditions like asthma by suppressing specific signaling pathways frontiersin.org.
The journey of Avasimibe from a failed atherosclerosis drug to a valuable tool in cancer and neuroscience research underscores its importance as a research compound. It serves as a prominent example of drug repurposing and highlights how continued investigation into the fundamental mechanisms of established compounds can unlock new therapeutic possibilities.
| Study | Indication | Phase | Key Findings | Outcome |
| A-PLUS Trial | Coronary Atherosclerosis | Phase III | No significant difference in plaque volume compared to placebo; mild increase in LDL cholesterol. nih.govahajournals.orgbioworld.com | Development Discontinued (2003) wikipedia.org |
| Hyperlipidemia Studies | Hyperlipidemia | Phase I/II | Reduced plasma total triglyceride and VLDL-cholesterol. wikipedia.orgresearchgate.netnih.gov | Did not progress to market for this indication. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
166518-61-2 |
|---|---|
Molecular Formula |
C29H43NNaO4S |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
sodium;[2,6-di(propan-2-yl)phenoxy]sulfonyl-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]azanide |
InChI |
InChI=1S/C29H43NO4S.Na/c1-17(2)22-14-25(20(7)8)27(26(15-22)21(9)10)16-28(31)30-35(32,33)34-29-23(18(3)4)12-11-13-24(29)19(5)6;/h11-15,17-21H,16H2,1-10H3,(H,30,31); |
InChI Key |
SAOUXTNFWKBDGI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)[N-]C(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)NC(=O)CC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C.[Na] |
Origin of Product |
United States |
Mechanistic Investigations of Avasimibe Sodium Action
Elucidation of Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) Inhibition
Avasimibe's primary mechanism of action is the inhibition of ACAT, which disrupts the normal process of cholesterol esterification within cells. psu.edu This inhibition has been shown to have several downstream effects on cholesterol metabolism and has been investigated for its potential to address conditions like atherosclerosis. wikipedia.orgahajournals.org
Differential Inhibition of ACAT1 and ACAT2 Isoforms
There are two main isoforms of the ACAT enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions. researchgate.net ACAT1 is found ubiquitously throughout the body and is primarily involved in maintaining cellular cholesterol homeostasis. researchgate.netresearchgate.net In contrast, ACAT2 is predominantly located in the liver and intestines, where it is thought to be crucial for the assembly and secretion of lipoproteins. researchgate.netresearchgate.net
Avasimibe (B1665837) has been shown to inhibit both ACAT1 and ACAT2 isoforms. ncats.iocaymanchem.commedchemexpress.com However, it exhibits a degree of selectivity, with a lower IC50 value for ACAT2 compared to ACAT1, indicating a more potent inhibition of the liver and intestine-specific isoform. caymanchem.commedchemexpress.commedchemexpress.com This differential inhibition is a key aspect of its pharmacological profile.
| Isoform | IC50 (µM) | Primary Location | Primary Function |
| ACAT1 | 24 caymanchem.commedchemexpress.commedchemexpress.com | Ubiquitous researchgate.netresearchgate.net | Cellular cholesterol homeostasis researchgate.netresearchgate.net |
| ACAT2 | 9.2 caymanchem.commedchemexpress.commedchemexpress.com | Liver, Intestine researchgate.netresearchgate.net | Lipoprotein assembly and secretion researchgate.netresearchgate.net |
Molecular Interactions with ACAT Enzymes
The specific molecular interactions between avasimibe and the ACAT enzymes are complex. As a sulfamic acid phenyl ester, avasimibe's structure allows it to interact with the active site of the ACAT enzymes. psu.edu While detailed crystallographic data of avasimibe bound to ACAT is not widely available, the inhibition is understood to prevent the binding of its natural substrates, free cholesterol and long-chain fatty acyl-coenzyme A, thereby blocking the formation of cholesteryl esters. caymanchem.com
Impact on Intracellular Cholesteryl Ester Homeostasis
By inhibiting ACAT, avasimibe directly reduces the intracellular synthesis of cholesteryl esters. psu.edu This leads to a decrease in the storage of cholesterol within cells in the form of lipid droplets. biorxiv.org Research in various cell types, including macrophages, has demonstrated that avasimibe leads to a concentration-dependent reduction in cellular cholesteryl ester content. researchgate.netnih.gov This alteration of intracellular cholesterol balance can trigger other cellular responses, such as enhanced efflux of free cholesterol. researchgate.net In some studies, this reduction in cholesteryl ester accumulation was not accompanied by a significant increase in intracellular free cholesterol levels. researchgate.netnih.gov
Modulation of Cholesterol Metabolism Pathways
The inhibition of ACAT by avasimibe sets off a cascade of effects that modulate various pathways involved in cholesterol metabolism, from its absorption in the gut to its transport in the bloodstream via lipoproteins.
Influence on Cholesterol Absorption and Secretion
Inhibition of ACAT2 in the intestines is expected to reduce the absorption of dietary cholesterol. psu.edu The esterification of cholesterol within enterocytes is a critical step for its packaging into chylomicrons, which are then secreted into the lymphatic system. By blocking this step, avasimibe can limit the amount of cholesterol that enters the body from the diet. Furthermore, in the liver, ACAT inhibition can influence the secretion of cholesterol into the bile. mdpi.com Some studies have shown that avasimibe can induce cholesterol 7α-hydroxylase, an enzyme involved in the conversion of cholesterol to bile acids, potentially increasing bile acid synthesis. researchgate.netnih.gov
Effects on Lipoprotein Biogenesis and Secretion
Avasimibe has a significant impact on the production and secretion of lipoproteins, particularly those rich in apolipoprotein B (apoB), such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.gov By reducing the availability of cholesteryl esters in the liver, avasimibe impairs the assembly of VLDL particles. researchgate.netnih.gov This leads to a decrease in the secretion of VLDL and consequently, a reduction in the production of LDL, which is derived from VLDL in the circulation. nih.gov Studies in animal models have shown that avasimibe treatment leads to a significant reduction in the secretion of apoB and apoB-containing lipoproteins into the plasma. researchgate.netnih.govnih.gov Furthermore, avasimibe has been shown to increase the fractional clearance rate of postprandial triglyceride-rich lipoproteins. nih.gov
Regulation of Bile Acid Synthesis and Cholesterol 7α-Hydroxylase Activity
Avasimibe sodium has been shown to influence the synthesis of bile acids, which are critical for the digestion and absorption of fats and for cholesterol homeostasis. imrpress.com In cultured rat hepatocytes, avasimibe treatment led to a significant increase in bile acid synthesis. portico.orgnih.gov Specifically, a 3 µM concentration of avasimibe resulted in a 2.9-fold increase in bile acid production when the cells were preincubated with β-migrating very low-density lipoproteins (βVLDL). nih.gov This effect is closely linked to the regulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic pathway of bile acid biosynthesis. imrpress.com
Avasimibe treatment increased the activity of cholesterol 7α-hydroxylase by 2.6-fold in the absence and 1.7-fold in the presence of βVLDL in cultured rat hepatocytes. portico.org This increase in enzyme activity was paralleled by a similar induction of its messenger RNA (mRNA), suggesting that avasimibe upregulates the transcription of the CYP7A1 gene. nih.gov By inhibiting acyl-CoA:cholesterol acyltransferase (ACAT), avasimibe increases the availability of free cholesterol, which serves as both a substrate for CYP7A1 and an inducer of its expression. nih.gov This ultimately shifts the metabolic pathway in hepatocytes from the storage and secretion of cholesteryl esters towards the conversion of cholesterol into bile acids. portico.orgnih.gov In vivo studies in rats fed diets with varying cholesterol and cholate (B1235396) content demonstrated that avasimibe could prevent the downregulation of cholesterol 7α-hydroxylase activity and mRNA caused by cholate. nih.gov However, it did not further increase the already elevated enzyme activity in cholesterol-fed rats. nih.gov
Interactions with Nuclear Receptors and Drug-Metabolizing Enzymes
This compound exhibits significant interactions with nuclear receptors and drug-metabolizing enzymes, which can lead to clinically relevant drug-drug interactions. researchgate.netpsu.edu
Avasimibe is a potent activator of the human pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in the metabolism and transport of xenobiotics and endogenous compounds. researchgate.netpsu.eduwikipedia.orgnih.gov Transient transfection assays have shown that avasimibe is more potent on an equimolar basis than rifampin, a well-known PXR activator. researchgate.netpsu.edunih.gov Upon activation by a ligand like avasimibe, PXR forms a heterodimer with the retinoid X receptor (RXR) and translocates to the nucleus. ijbs.comresearchgate.net This complex then binds to specific response elements on the DNA, leading to the transcriptional activation of its target genes. ijbs.comresearchgate.net The activation of PXR by avasimibe is a primary mechanism through which it induces the expression of drug-metabolizing enzymes and transporters. researchgate.netpsu.edu
Avasimibe significantly impacts several cytochrome P450 (CYP) isoenzymes, primarily through PXR-mediated induction. researchgate.netwikipedia.org
CYP3A4: Avasimibe is a potent inducer of CYP3A4, the most abundant CYP enzyme in the human liver and small intestine, which is responsible for the metabolism of approximately 50% of marketed drugs. researchgate.netpsu.edu In primary human hepatocytes, avasimibe induced CYP3A4 activity and protein levels with an EC50 of 200-400 nM. researchgate.netnih.gov Microarray analysis revealed that a 1 µM concentration of avasimibe increased CYP3A4 mRNA levels 20-fold. researchgate.netnih.gov This induction is a direct consequence of PXR activation. researchgate.netpsu.edu Clinically, this induction was observed as a 3- and 6-fold increase in the oral clearance of the CYP3A4 substrate midazolam after daily administration of 50 mg and 750 mg of avasimibe, respectively, for 7 days. researchgate.netnih.gov In addition to induction, avasimibe can also inhibit CYP3A4 activity. In vitro studies using human hepatic microsomes showed IC50 values of 20.7 µM, 1.6 µM, and 3.1 µM for the inhibition of testosterone, midazolam, and felodipine (B1672334) metabolism, respectively. researchgate.netpsu.edunih.gov
CYP2C9: Avasimibe has been shown to both induce and inhibit CYP2C9. mdpi.comnih.gov Microarray analysis and Western immunoblotting in human hepatocytes demonstrated an increase in CYP2C and CYP2B6 mRNA and protein levels following treatment with avasimibe. nih.gov Conversely, avasimibe also inhibited CYP2C9 activity with an IC50 value of 2.9 µM in pooled human liver microsomes. nih.gov
Other CYPs: Avasimibe also demonstrates inhibitory effects on other CYP isoenzymes, including CYP1A2 (IC50 of 13.9 µM) and CYP2C19 (IC50 of 26.5 µM). wikipedia.orgnih.gov It has also been noted to induce CYP2B6. researchgate.net
The following table summarizes the inhibitory effects of avasimibe on various CYP450 isoenzymes:
Avasimibe also influences the expression of P-glycoprotein (P-gp), a drug transporter encoded by the multiple drug resistance protein 1 (MDR1) gene. researchgate.net Similar to its effect on CYP3A4, avasimibe induces P-gp expression through the activation of PXR. researchgate.net In primary human hepatocytes, avasimibe induced P-gp mRNA by approximately 2-fold and increased the protein in a dose-dependent manner. researchgate.netnih.gov This induction has clinical implications, as demonstrated by a 40% decrease in the area under the curve (AUC) of digoxin, a P-gp substrate, in individuals receiving 750 mg of avasimibe daily for 10 days. researchgate.netnih.gov
Preclinical Pharmacological and Efficacy Studies of Avasimibe Sodium
Research in Dyslipidemia and Atherosclerosis Models
Avasimibe's primary mechanism of action involves the inhibition of ACAT, an enzyme crucial for the esterification of cholesterol within cells. ontosight.ai This process is implicated in both the absorption of dietary cholesterol in the intestines and the assembly of very-low-density lipoproteins (VLDL) in the liver. ahajournals.org By inhibiting ACAT, avasimibe (B1665837) was hypothesized to reduce circulating lipid levels and mitigate the development of atherosclerosis.
Animal Model Systems for Lipid Metabolism Studies
The hypolipidemic efficacy of avasimibe has been demonstrated in various animal models, including those fed both cholesterol-rich and standard diets. researchgate.netnih.gov Key models used in these studies include:
ApoE*3-Leiden Mice: These mice, when fed a high-cholesterol diet, develop hypercholesterolemia and atherosclerosis, providing a relevant model to study lipid-lowering and anti-atherosclerotic agents. ahajournals.orgnih.gov
Hyperlipidemic Rabbits: Rabbits fed high-cholesterol diets are a classic model for inducing atherosclerosis and have been used to assess the effects of avasimibe on lesion development. ahajournals.orgahajournals.org
Fat-fed Hamsters: This model is also utilized to study the impact of therapeutic agents on lipid metabolism and the development of fatty streak lesions. ahajournals.orgportico.org
Rats and Dogs: These species have been used in pharmacological and toxicological studies to determine the safety and metabolic effects of avasimibe. researchgate.netoup.comnih.gov
Miniature Pigs: Used to study the effects on lipoprotein production, providing insights into the drug's impact on VLDL and LDL apolipoprotein B production. caymanchem.com
Impact on Plasma Lipoprotein Profiles
Preclinical studies have consistently shown that avasimibe alters plasma lipoprotein profiles. In cholesterol-fed animals, the compound effectively reduced plasma cholesterol levels, primarily by decreasing the non-HDL cholesterol fraction. researchgate.netnih.gov
In ApoE*3-Leiden mice on a high-cholesterol diet, avasimibe lowered plasma total cholesterol by a significant 56%. ahajournals.orgnih.gov This reduction was mainly attributed to a decrease in VLDL, intermediate-density lipoprotein (IDL), and low-density lipoprotein (LDL) cholesterol. ahajournals.org Furthermore, avasimibe treatment led to a change in the composition of VLDL and IDL/LDL, with a relative increase in triglycerides and a decrease in cholesteryl esters, potentially rendering these lipoproteins less atherogenic. ahajournals.org
Studies in fat-fed hamsters also demonstrated a reduction in plasma triglycerides, total cholesterol, VLDL-cholesterol, and LDL-cholesterol. portico.org In miniature pigs, avasimibe was shown to decrease the production of both VLDL and LDL apolipoprotein B. caymanchem.com In the liver, avasimibe reduces the secretion of apo B and apo B-containing lipoproteins into the plasma. researchgate.netnih.gov
Table 1: Effect of Avasimibe on Plasma Lipids in Preclinical Models
| Animal Model | Diet | Key Findings | Reference(s) |
|---|---|---|---|
| ApoE*3-Leiden Mice | High-Cholesterol | 56% reduction in total plasma cholesterol. Significant decrease in VLDL, IDL, and LDL cholesterol. | ahajournals.orgnih.gov |
| Fat-fed Hamsters | High-Cholesterol | Reductions in plasma triglycerides, total cholesterol, VLDL-cholesterol, and LDL-cholesterol. | portico.org |
| Hypercholesterolemic Rabbits | Cholesterol/Fat | Prevention of atherosclerotic lesion progression despite similar plasma total cholesterol levels to controls. | ahajournals.org |
| Miniature Pigs | Not specified | Decreased production of VLDL and LDL apolipoprotein B. | caymanchem.com |
Attenuation of Atherosclerotic Lesion Progression and Regression
A key focus of preclinical research was to determine if avasimibe could directly impact the development and progression of atherosclerotic lesions, independent of its lipid-lowering effects. researchgate.netahajournals.orgahajournals.org
In ApoE*3-Leiden mice, even after correcting for its cholesterol-lowering effects, avasimibe significantly reduced the atherosclerotic lesion area by 73%. nih.gov Similarly, in hypercholesterolemic rabbits, avasimibe prevented the progression of atherosclerotic lesions. ahajournals.org The treatment led to a 41% reduction in the extent of thoracic aortic lesions and a 35% decrease in the cross-sectional lesion area of the aortic arch. ahajournals.orgnih.gov
Furthermore, some studies have suggested that avasimibe may contribute to the regression of established lesions, particularly when used in combination with statins. researchgate.netnih.gov In rabbits, the combination of avasimibe and simvastatin (B1681759) not only blunted lesion progression but also promoted the regression of pre-established atherosclerotic lesions, decreasing aortic arch lesion size by 64%. nih.gov
Effects on Macrophage Foam Cell Formation and Lipid Accumulation
The formation of macrophage foam cells, which are macrophages laden with cholesteryl esters, is a hallmark of early atherosclerosis. ahajournals.orgfrontiersin.org Avasimibe's inhibition of ACAT directly targets this process.
In vitro studies using human monocyte-derived macrophages have shown that avasimibe reduces foam cell formation. researchgate.netnih.govpsu.edu This is achieved through a dual mechanism: enhancing the efflux of free cholesterol and inhibiting the uptake of modified LDL by macrophages. researchgate.netnih.gov Avasimibe has been shown to reduce the intracellular content of cholesteryl esters in a concentration-dependent manner. researchgate.netnih.gov In cultured human macrophages, avasimibe was also found to inhibit the binding of aggregated acetylated LDL, further contributing to reduced cholesterol accumulation. psu.edu
In hypercholesterolemic rabbits, avasimibe treatment led to a significant reduction in the macrophage content of atherosclerotic lesions. ahajournals.org The monocyte-macrophage area in the aortic arch was decreased by 27%, and in the iliac-femoral artery, the macrophage content was reduced by 77%. ahajournals.orgnih.gov This reduction was attributed to a decrease in the number of macrophages rather than their size. ahajournals.org
Modulation of Vascular Wall Inflammation and Matrix Metalloproteinase Activity
Chronic inflammation within the vascular wall is a key driver of atherosclerosis. mdpi.com Avasimibe has demonstrated effects on inflammatory processes within the arterial wall. In ApoE*3-Leiden mice, avasimibe treatment reduced monocyte adherence to the endothelium, a critical early step in the development of atherosclerotic plaques. ahajournals.orgahajournals.org
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix and are implicated in the destabilization of atherosclerotic plaques, which can lead to rupture and thrombosis. ahajournals.orgmdpi.com Preclinical studies have shown that avasimibe can modulate MMP activity. In hypercholesterolemic rabbits, avasimibe treatment was associated with a reduction in MMP expression within atherosclerotic lesions. ahajournals.orgahajournals.org Specifically, the catalytic activity of MMP-9 was reduced, and the activity of MMP-1 and MMP-3 was also decreased. nih.gov These findings suggest that avasimibe could potentially contribute to plaque stability. researchgate.netahajournals.org
Table 2: Effects of Avasimibe on Cellular and Inflammatory Markers in Atherosclerosis Models
| Parameter | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Macrophage Foam Cell Formation | Human Monocyte-Derived Macrophages (in vitro) | Reduced foam cell formation by enhancing cholesterol efflux and inhibiting modified LDL uptake. | researchgate.netnih.govpsu.edu |
| Macrophage Content in Lesions | Hypercholesterolemic Rabbits | 27% decrease in aortic arch macrophage area; 77% decrease in iliac-femoral artery macrophage content. | ahajournals.orgnih.gov |
| Monocyte Adherence | ApoE*3-Leiden Mice | Reduced adherence of monocytes to the endothelium. | ahajournals.orgahajournals.org |
| Matrix Metalloproteinase (MMP) Activity | Hypercholesterolemic Rabbits | Reduced expression and activity of MMP-1, MMP-3, and MMP-9 in atherosclerotic lesions. | ahajournals.orgnih.gov |
Investigations in Oncological Research
More recently, avasimibe has been investigated for its potential anticancer effects. biorxiv.orgmdpi.comfrontiersin.org This research stems from the understanding that altered cholesterol metabolism is a feature of many cancers. nih.gov
Preclinical studies have explored the use of avasimibe in various cancer models, including pancreatic, prostate, lung, colon, and breast cancer, as well as glioma and cholangiocarcinoma. biorxiv.orgmdpi.comfrontiersin.orgnih.gov The proposed anticancer mechanisms are multifaceted. By inhibiting ACAT-1, avasimibe blocks the storage of cholesteryl esters in lipid droplets within cancer cells. nih.gov This leads to an elevation of intracellular free cholesterol, which can induce apoptosis and suppress cell proliferation. nih.gov
In xenograft models of prostate and colon cancer, systemic administration of an avasimibe nanoformulation suppressed tumor growth and extended survival time. nih.gov Studies have also suggested that avasimibe can act synergistically with other anticancer agents. For instance, it has been shown to resensitize pancreatic cancer cells to gemcitabine (B846) and potentiate the efficacy of sorafenib (B1663141) in hepatocellular carcinoma models under hypercholesterolemic conditions. biorxiv.orgresearchgate.net Furthermore, avasimibe has been reported to enhance the antitumor activity of CD8+ T cells, suggesting a potential role in immuno-oncology. biorxiv.orgmdpi.com In a mouse model of lung cancer, avasimibe increased the efficacy of a peptide vaccine. mdpi.com
Antitumor Effects Across Diverse Cancer Models
Originally developed as a cholesterol-lowering agent, avasimibe has been repurposed and investigated for its anticancer properties in a variety of preclinical models. biorxiv.org Studies have demonstrated its ability to inhibit the growth of numerous cancer cell types, including glioma, pancreatic cancer, hepatocellular carcinoma, Lewis lung carcinoma, and breast cancer. mdpi.comnih.gov
In models of glioblastoma (GBM), avasimibe has shown the capacity to inhibit the proliferation of human glioblastoma cell lines U251 and U87. nih.gov Furthermore, in a U87 xenograft nude mouse model, administration of avasimibe led to a dose-dependent inhibition of tumor growth. nih.gov A systematic review and meta-analysis of preclinical studies confirmed that pharmacological or genetic inhibition of sterol O-acyltransferase 1 (SOAT1), a target of avasimibe, was associated with significantly smaller tumors across various cancer types. sci-hub.sebiorxiv.org For instance, in a bone cancer model using U2OS xenografts, orally administered avasimibe resulted in a substantial reduction in tumor volume. sci-hub.sebiorxiv.org
The antitumor effects of avasimibe have also been observed in gastric cancer, where it has been shown to suppress the proliferation, migration, and invasion of gastric cancer cells in a dose-dependent manner. frontiersin.org Similarly, in cholangiocarcinoma (CCA), avasimibe has been proven to inhibit the proliferation of CCA cells in vitro and tumor growth in vivo. frontiersin.org Preclinical investigations in pancreatic cancer have also highlighted avasimibe's ability to reduce tumor growth and metastasis by inhibiting the aberrant accumulation of cholesteryl esters. biorxiv.org
Below is an interactive data table summarizing the antitumor effects of avasimibe across different cancer models.
| Cancer Model | Cell Lines/System | Key Findings | Reference(s) |
| Glioblastoma | U251, U87, LN229 xenografts | Inhibited proliferation, decreased DNA synthesis, inhibited colony formation, dose-dependent inhibition of tumor growth in vivo. | nih.govbiorxiv.org |
| Pancreatic Cancer | Preclinical models | Reduced tumor growth and metastasis. | biorxiv.org |
| Hepatocellular Carcinoma (HCC) | Hep-G2, Huh-7, patient-derived tumor xenografts | Inhibited cell viability, reduced growth of patient-derived tumor xenografts. | biorxiv.org |
| Gastric Cancer | MGC-803, BGC-823 | Inhibited proliferation, migration, and invasion in a dose-dependent manner. | frontiersin.org |
| Cholangiocarcinoma (CCA) | Human CCA cells | Inhibited cell viability and tumor growth. | frontiersin.org |
| Breast Cancer | SV40 C3(1) TAg mouse model | Inhibited the growth of cancer cells. | mdpi.comnih.gov |
| Lewis Lung Carcinoma | In vivo models | Inhibited the growth of cancer cells. | nih.gov |
| Bone Cancer | U2OS xenograft | 90% reduction in tumor volume with oral administration. | sci-hub.sebiorxiv.org |
Mechanisms of Cancer Cell Growth Inhibition
The anticancer activity of avasimibe is rooted in its ability to disrupt cholesterol metabolism within cancer cells. researchgate.net By inhibiting ACAT (also known as SOAT), avasimibe prevents the esterification of free cholesterol into cholesteryl esters (CE), which are then stored in lipid droplets (LDs). biorxiv.orgresearchgate.net This inhibition leads to a reduction in intracellular CE accumulation and LD formation, which has been shown to promote cancer cell death. biorxiv.org
Avasimibe induces cell cycle arrest and apoptosis in cancer cells. researchgate.net In glioma cells, it has been found to induce apoptosis through the activation of caspase-3 and caspase-8. researchgate.net Further studies in glioblastoma cells revealed that avasimibe induces mitochondria-dependent apoptosis, characterized by a decrease in mitochondrial membrane potential and increased activity of caspases-3/7 and -9. nih.gov This process is also associated with an increase in the expression of the pro-apoptotic protein Bax and cleaved PARP. nih.gov
The compound also affects the cell cycle. In glioblastoma cells, avasimibe has been shown to arrest the cell cycle at the G0/G1 and G2/M phases. nih.govresearchgate.net This is achieved by regulating key signaling pathways. For instance, avasimibe can downregulate the expression of cyclin-dependent kinases (CDK1, CDK2, CDK4) and their associated cyclins (cyclin B1, cyclin D, cyclin E1), while upregulating tumor suppressor proteins like p53, p21, and p27. nih.gov The activation of the p53/p21 and p53/GADD45A pathways, as well as the Aurora A/PLK1 signaling pathway, appears to be crucial in mediating these effects. nih.govresearchgate.net
In cholangiocarcinoma, avasimibe's inhibitory effects are linked to the FoxM1/AKR1C1 signaling pathway. frontiersin.org Avasimibe was found to inhibit cell viability and tumor growth by targeting this pathway. frontiersin.org
Impact on Tumor Metastasis and Invasion Pathways
Preclinical evidence suggests that avasimibe can significantly impede tumor metastasis and invasion. mdpi.comresearchgate.net In gastric cancer cells, avasimibe has been shown to reduce the migration and invasion capabilities of the cells in a dose-dependent manner. frontiersin.org Wound healing and transwell assays confirmed these inhibitory effects on gastric cancer cell lines. frontiersin.org
The mechanism behind this anti-metastatic activity involves the modulation of key signaling pathways. In prostate cancer cells, avasimibe has been reported to impair the Wnt/β-catenin pathway, which is known to play a role in cell migration. researchgate.net Furthermore, in gastric cancer, avasimibe has been shown to inhibit the expression and secretion of vascular endothelial growth factor C (VEGFC), a key promoter of lymph node metastasis. frontiersin.org This suggests that avasimibe could be a potential inhibitor for the treatment of lymph node metastasis in gastric cancer. frontiersin.org
In pancreatic cancer, the inhibition of cholesterol esterification by avasimibe has been directly linked to the suppression of metastasis. researchgate.net Studies in cholangiocarcinoma have also indicated that avasimibe can reduce the expression and activity of matrix metalloproteinases, enzymes that are crucial for breaking down the extracellular matrix and facilitating cancer cell invasion. frontiersin.orgresearchgate.net
Synergistic Effects with Established Antineoplastic Agents
Avasimibe has demonstrated the potential to enhance the efficacy of existing anticancer therapies when used in combination. biorxiv.orgijbs.com In pancreatic cancer, avasimibe has been shown to exert synergistic cytotoxic effects when combined with gemcitabine, particularly in drug-resistant pancreatic adenocarcinoma cells. biorxiv.orgijbs.com This combination was found to inhibit LDLc uptake and lipid droplet formation, thereby promoting cell killing. biorxiv.org
A notable synergistic relationship has been observed between avasimibe and sorafenib in hepatocellular carcinoma (HCC). biorxiv.org Hypercholesterolemia can impair the anticancer effect of sorafenib; however, co-treatment with avasimibe was found to potentiate sorafenib's efficacy. biorxiv.org Mechanistically, this synergistic effect is associated with the downregulation of ERK signaling and an increase in endoplasmic reticulum (ER) stress. biorxiv.org
While some combinations have shown promise, others have yielded cautionary results. For instance, a study combining fluvastatin (B1673502) and avasimibe for the prevention of breast cancer in a mouse model found that despite promising in vitro results, the combination was ineffective in vivo. mdpi.comnih.gov This was attributed to avasimibe's potential to enhance the metabolism of fluvastatin, thereby abrogating its efficacy. mdpi.com
The potential for avasimibe to be used in combination with various immune therapies is also an active area of research. mdpi.comnih.gov
Immunomodulatory Activities within the Tumor Microenvironment
Avasimibe exhibits immunomodulatory properties that can favorably alter the tumor microenvironment (TME). mdpi.comnih.gov One of the key findings is its ability to enhance the antitumor activity of CD8+ T cells. biorxiv.org By inhibiting cholesterol esterification in these T cells, avasimibe can promote their proliferation and effector functions. nih.gov This is significant because high rates of cholesterol esterification in tumors can inhibit T cell receptor aggregation and the formation of the immune synapse, thereby suppressing the immune response. nih.gov
Studies have shown that avasimibe can potentiate the function of CD8+ T cells by suppressing their exhaustion. mdpi.comnih.gov This has led to investigations into combining avasimibe with various immunotherapies, such as peptide vaccines, DC vaccines, and CAR-T cell therapy, with synergistic effects being observed. mdpi.comnih.govijbs.com For example, avasimibe has been reported to enhance the efficacy of a Kras-based peptide vaccine by decreasing the presence of inhibitory regulatory T cells (Tregs) and increasing the infiltration of CD8+ T cells in a lung cancer model. mdpi.comnih.gov
By modulating the metabolic competition within the TME, avasimibe can help to "heat up" cold tumors, which are characterized by a lack of T-cell infiltration. nih.gov This suggests a potential role for avasimibe in overcoming resistance to immune checkpoint inhibitors. nih.gov
Exploratory Studies in Other Disease Contexts
Modulation of Amyloid Precursor Protein (APP) Trafficking
Beyond its applications in cancer, avasimibe has been explored for its potential role in neurodegenerative diseases, specifically in relation to Alzheimer's disease (AD). The pathology of AD is linked to the processing of the amyloid precursor protein (APP). jneurosci.org
Research has shown that inhibiting ACAT can modulate the trafficking of APP. jneurosci.org Specifically, pharmacological inhibition of ACAT has been found to decrease the levels of palmitoylated APP in lipid rafts. jneurosci.org APP palmitoylation is a post-translational modification that targets APP to these specific membrane domains, where it is more likely to be processed into amyloid-β (Aβ) peptides, the main component of amyloid plaques in AD brains. jneurosci.org By reducing the amount of APP in lipid rafts, ACAT inhibitors like avasimibe can potentially impair the amyloidogenic processing of APP. jneurosci.org Therefore, inhibiting APP palmitoylation through ACAT inhibition is considered a potential strategy for the prevention or treatment of Alzheimer's disease. jneurosci.org
Antiviral Properties and Mechanisms
Avasimibe has demonstrated notable antiviral properties across different preclinical studies, primarily attributed to its function as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). This mechanism interferes with host cell lipid metabolism, a pathway that many viruses exploit for their life cycle.
Research on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has shown that avasimibe can block viral entry and fusion in various cell types. news-medical.net By inhibiting ACAT, avasimibe perturbs viral attachment through the disruption of the association between the ACE2 receptor and GM1 lipid rafts on the cell membrane. plos.orgplos.org Studies using authentic SARS-CoV-2 and pseudoparticles revealed that avasimibe significantly reduces intracellular viral RNA. news-medical.net Its inhibitory action was observed in both pre-treatment and post-infection scenarios in Calu-3 and VeroE6-TMPRSS2 cells. news-medical.net The compound was effective against multiple SARS-CoV-2 variants, including Delta and Omicron, with a half-maximal inhibitory concentration (IC50) of 1.77 µM in Calu-3 cells for pseudoparticle infection. news-medical.net Furthermore, avasimibe has been shown to limit the formation of replication complexes necessary for viral RNA replication. plos.orgplos.orgucl.ac.uk
Avasimibe also exhibits significant pan-genotypic antiviral activity against the Hepatitis C virus (HCV). researchgate.netnih.gov Its mechanism in this context involves impairing the assembly of infectious HCV virions. nih.gov Mechanistic investigations revealed that avasimibe induces the downregulation of microsomal triglyceride transfer protein expression. researchgate.netnih.gov This leads to a reduction in the secretion of apolipoprotein E (ApoE) and apolipoprotein B (ApoB), which are host factors essential for HCV assembly. researchgate.netnih.gov
Broader antiviral potential is suggested by findings that avasimibe reduces the infectivity of vesicular stomatitis virus (VSV), indicating that its activity may involve the perturbation of endocytic pathways utilized by various viruses. news-medical.net
| Virus | Cell Line/Model | Key Mechanism of Action | Observed Effect | Source |
|---|---|---|---|---|
| SARS-CoV-2 (including Delta and Omicron variants) | Calu-3, VeroE6-TMPRSS2 | ACAT inhibition; disrupts ACE2-GM1 lipid raft association; perturbs viral attachment and entry. | Inhibited viral entry, fusion, and RNA replication. IC50 of 1.77 µM for pseudoparticle infection in Calu-3 cells. | news-medical.netplos.orgplos.org |
| Hepatitis C Virus (HCV) | Cell culture models | Impairs virion assembly; downregulates microsomal triglyceride transfer protein; reduces ApoE and ApoB secretion. | Exhibited marked pan-genotypic inhibitory activity. | researchgate.netnih.gov |
| Vesicular Stomatitis Virus (VSV) | Calu-3, VeroE6-TMPRSS2 | Perturbs endocytic pathways. | Reduced VSV infectivity. | news-medical.net |
Anti-fibrotic Effects and Signaling Pathway Modulation
Preclinical evidence suggests that avasimibe may possess anti-fibrotic properties through the modulation of key signaling pathways. The inhibition of ACAT is central to these effects, influencing cellular processes that contribute to the development of fibrosis.
A primary pathway implicated is the Transforming growth factor (TGF)-β signaling pathway, which is a crucial regulator of fibrosis. google.com In preclinical models, ACAT inhibitors, including avasimibe, were shown to reduce signaling through the TGF-β pathway. google.com This was demonstrated in a study where ACAT inhibitors affected dauer formation in C. elegans specifically by modulating this pathway. google.com In a mouse model of bleomycin-induced lung fibrosis, treatment with an ACAT inhibitor resulted in a significant decrease in the expression of α1 (I) collagen transcripts, indicating a direct anti-fibrotic effect by reducing collagen deposition. google.com
Avasimibe has also been found to modulate the Wnt/β-catenin signaling pathway. nih.gov Research indicates that avasimibe can inactivate this pathway, which is known to be involved in cell proliferation and tissue remodeling processes that can become dysregulated in fibrotic conditions. nih.gov Furthermore, studies in bladder cancer cell models have shown that avasimibe can activate the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, which has known anti-inflammatory and metabolic regulatory functions. nih.gov
It is important to note a toxicological finding from a 52-week study in beagle dogs, where high doses (≥300 mg/kg) of avasimibe led to minimal to mild cortical fibrosis in the adrenal glands. nih.gov This effect was associated with high-dose toxicity rather than a therapeutic anti-fibrotic mechanism. nih.gov
| Signaling Pathway | Model System | Effect of Avasimibe/ACAT Inhibition | Potential Anti-fibrotic Implication | Source |
|---|---|---|---|---|
| TGF-β Signaling Pathway | C. elegans, Mouse model of lung fibrosis | Reduces signaling through the pathway. | Decreased expression of α1 (I) collagen mRNA, indicating reduced collagen deposition. | google.com |
| Wnt/β-Catenin Signaling Pathway | Cell culture models | Inactivates the pathway. | Suppresses cellular proliferation associated with pathological tissue remodeling. | nih.gov |
| PPARγ Signaling Pathway | Bladder cancer cells | Activates the pathway. | Modulation of inflammation and cellular proliferation. | nih.gov |
Role in Host-Pathogen Interactions and Bacterial Virulence
Avasimibe has been identified as a potential anti-virulence agent that functions by disrupting host-pathogen interactions without directly killing the bacteria. researchgate.netnih.govwikipedia.org This approach targets the mechanisms bacteria use to cause disease, representing an alternative to traditional antibiotics.
The primary mechanism of avasimibe's anti-virulence activity is the inhibition of a specific class of bacterial virulence factors known as arginine glycosyltransferases. researchgate.netnih.gov Specifically, it inhibits the NleB and SseK enzymes found in pathogenic Escherichia coli and Salmonella enterica, respectively. nih.govresearchgate.net These enzymes are secreted into host cells and modify host proteins to suppress the innate immune response, thereby promoting bacterial survival and virulence. nih.gov Importantly, avasimibe's inhibitory action is selective; it does not affect the activity of the human O-GlcNAc transferase, a functionally related host enzyme. nih.govresearchgate.net Preclinical studies have confirmed that avasimibe is not bacteriostatic or bactericidal at effective concentrations. nih.govresearchgate.net
The efficacy of this anti-virulence strategy has been demonstrated in both in vitro and in vivo models.
In vitro : Avasimibe inhibited the enzymatic activity of NleB from Citrobacter rodentium and E. coli, as well as SseK1 from S. enterica. nih.gov In cell culture experiments, a 10 µM dose of avasimibe was sufficient to significantly reduce the amount of intracellular S. enterica in RAW264.7 macrophage-like cells. nih.govresearchgate.net
In vivo : In a mouse model of infection, avasimibe administration significantly reduced the survival of C. rodentium in the colon. researchgate.netnih.gov This effect was observed whether the compound was given before or after the infection was established, highlighting its potential for both prophylactic and therapeutic use as an anti-virulence small molecule. nih.gov
These findings suggest that avasimibe and related compounds could be utilized to treat bacterial infections by disarming pathogens rather than killing them, which may reduce the selective pressure for antibiotic resistance. nih.gov
| Pathogen | Target Enzyme | Model System | Observed Effect | Source |
|---|---|---|---|---|
| Escherichia coli, Salmonella enterica | NleB, SseK1 (Arginine Glycosyltransferases) | Enzyme assays | Inhibited enzyme activity. | nih.govresearchgate.net |
| Salmonella enterica | SseK1 | RAW264.7 macrophage-like cells | Significantly reduced intracellular bacterial abundance. | nih.govresearchgate.net |
| Citrobacter rodentium | NleB | Mouse infection model | Significantly reduced bacterial survival in the colon. | researchgate.netnih.gov |
Structure Activity Relationships Sar and Rational Design of Avasimibe Sodium
Medicinal Chemistry Approaches to ACAT Inhibition
The journey to Avasimibe (B1665837) began with the exploration of a series of N-phenyl-N'-aralkyl and N-phenyl-N'-(1-phenylcycloalkyl)ureas as potential ACAT inhibitors. Early structure-activity relationship (SAR) studies on these compounds revealed several key insights into the structural requirements for potent ACAT inhibition.
Initial lead compounds, while potent in vitro, suffered from poor oral absorption due to their high lipophilicity. nih.gov This prompted a focused medicinal chemistry effort to enhance bioavailability while maintaining or improving inhibitory activity. A significant breakthrough came with the discovery that incorporating functional groups capable of forming salts or polar groups to decrease lipophilicity could lead to compounds with excellent in vivo efficacy when administered orally. nih.gov
One of the early potent inhibitors identified was compound PD 129337 , with an IC50 value of 17 nM. nih.gov However, its lack of efficacy upon oral administration in an aqueous vehicle highlighted the absorption issue. nih.gov Subsequent modifications focused on the N'-phenyl moiety. The key findings from these SAR studies are summarized below:
Substitution on the N-phenyl ring: Increasing the steric bulk of the 2,6-substituents on the N-phenyl ring was found to improve in vitro ACAT inhibitory activity. nih.gov The 2,6-diisopropylphenyl moiety was identified as optimal for potent inhibition. nih.gov
Aromatic ring spacing: The distance between the two aromatic rings was critical for activity, with a five-atom spacing from the 2,6-diisopropylphenyl group being optimal. nih.gov
Substitution alpha to the N'-phenyl moiety: This was shown to enhance the in vitro potency of the inhibitors. nih.gov
Cycloalkyl ring size: In the case of phenylcycloalkyl ureas, the size of the cycloalkyl ring did not significantly impact ACAT inhibitory activity. nih.gov
A later generation compound, PD 138142-15 , demonstrated good water solubility and significant efficacy in animal models. wikipedia.org However, this compound was chemically unstable, particularly in acidic conditions. wikipedia.org The rational design process that ultimately led to Avasimibe (CI-1011) involved chemical modifications of PD 138142-15 to improve stability while retaining the desired pharmacological profile. wikipedia.org This effort culminated in a readily manufacturable compound with demonstrated in vitro and in vivo efficacy. wikipedia.org
Table 1: Evolution of ACAT Inhibitors Leading to Avasimibe
| Compound | Key Structural Features | In Vitro Potency (IC50) | In Vivo Activity/Properties |
|---|---|---|---|
| PD 129337 | N-phenyl-N'-(1-phenylcycloalkyl)urea | 17 nM | Poorly absorbed orally nih.gov |
| Compound 28 | Modified N'-phenyl moiety | Potent ACAT inhibitor | Dose-dependently reduced non-HDL cholesterol and elevated HDL cholesterol in rats; showed adrenal toxicity in guinea pigs. nih.gov |
| PD 138142-15 | Water-soluble analog | Remarkable efficacy in animal studies | Chemically unstable, especially in acidic environments wikipedia.org |
| Avasimibe (CI-1011) | Optimized for stability and bioavailability | Potent ACAT inhibitor | Orally bioavailable and effective in animal models wikipedia.org |
Structural Determinants of ACAT Isoform Selectivity
Acyl-CoA: Cholesterol Acyltransferase exists as two distinct isoforms, ACAT1 and ACAT2 (also known as SOAT1 and SOAT2), which have different tissue distributions and physiological roles. nih.govnih.gov ACAT1 is ubiquitously expressed and is primarily involved in intracellular cholesterol homeostasis, whereas ACAT2 is mainly found in the liver and intestines and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. nih.govmolbiolcell.org
Avasimibe is an inhibitor of both ACAT1 and ACAT2. wikipedia.orgmedchemexpress.comcaymanchem.com The reported IC50 values for Avasimibe are 24 µM for ACAT1 and 9.2 µM for ACAT2, indicating a slight preference for the ACAT2 isoform. medchemexpress.comcaymanchem.com
While Avasimibe itself is not highly selective, the demonstration that compounds can be developed with greater inhibitory activity toward one isoform over the other provides evidence for structural and functional uniqueness between the two enzymes. nih.gov The development of isoform-selective inhibitors is considered a desirable goal, as selective inhibition of ACAT2 is hypothesized to be more beneficial for reducing plasma lipoprotein cholesterol concentrations with potentially fewer side effects. nih.govresearchgate.net
Table 2: Inhibitory Activity of Avasimibe against ACAT Isoforms
| Isoform | IC50 (µM) | Primary Location | Key Function |
|---|---|---|---|
| ACAT1 | 24 medchemexpress.comcaymanchem.com | Ubiquitous | Intracellular cholesterol homeostasis nih.govmolbiolcell.org |
| ACAT2 | 9.2 medchemexpress.comcaymanchem.com | Liver and Intestines | Cholesterol absorption and lipoprotein assembly nih.govmolbiolcell.org |
Design Principles for Enhanced Bioavailability and Pharmacological Activity
A primary driver in the development of Avasimibe was the need to overcome the poor oral bioavailability of early, highly lipophilic ACAT inhibitors. wikipedia.org The rational design process at Parke-Davis in the early 1990s specifically aimed to produce water-soluble, orally active compounds. wikipedia.org
The key design principles that contributed to the enhanced bioavailability and pharmacological activity of Avasimibe and its precursors include:
Reduction of Lipophilicity: A deliberate strategy was employed to reduce the lipophilicity of the lead compounds. This was achieved by incorporating polar functional groups into the molecular structure. nih.gov
Introduction of Ionizable Groups: The design of homologs with increased basicity allowed for the formation of salts, which generally exhibit greater aqueous solubility and can lead to improved absorption. nih.gov
Balancing Potency and Physicochemical Properties: The medicinal chemistry efforts successfully navigated the challenge of improving physicochemical properties like solubility without sacrificing the high in vitro potency required for effective ACAT inhibition. nih.gov The iterative process of synthesis and testing allowed for the fine-tuning of the molecular structure to achieve a balance between these often-competing properties.
The culmination of these design principles was Avasimibe, a compound that demonstrated not only potent inhibition of ACAT but also the desired pharmacokinetic profile of an orally bioavailable drug. wikipedia.org This was a significant advancement from the initial lead compounds that were effective in vitro but failed to show efficacy in vivo due to poor absorption. nih.gov
Synthetic Methodologies for Avasimibe Sodium
Total Synthesis Pathways and Chemical Transformations
The total synthesis of Avasimibe (B1665837) is a convergent process, meaning that different parts of the molecule are synthesized separately before being joined together in the final steps. The core structure of Avasimibe consists of a substituted phenylacetic acid moiety and a substituted phenyl sulfamate (B1201201) moiety. The key chemical transformations involved in the synthesis include the formation of these two key intermediates and their subsequent coupling.
One of the primary routes for the synthesis of the 2,4,6-triisopropylphenylacetic acid intermediate begins with 2,4,6-triisopropylbenzoyl chloride. This starting material undergoes reduction, followed by a series of transformations to introduce the acetic acid side chain. An alternative pathway involves the direct chloromethylation of 1,3,5-triisopropylbenzene (B165165) or its condensation with glyoxylic acid. tocris.com
The other key intermediate, 2,6-diisopropylphenyl sulfamate, is prepared from 2,6-diisopropylaniline. The synthesis of this aniline (B41778) derivative can be achieved through the high-pressure liquid phase alkylation of aniline with propylene. ncats.io
The final key step in the synthesis of Avasimibe is the coupling of the 2,4,6-triisopropylphenylacetic acid derivative with 2,6-diisopropylphenyl sulfamate. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with the sulfamate to form the desired N-acyl sulfamate linkage. tocris.com
The conversion of Avasimibe to its sodium salt, Avasimibe sodium, is the final step in the synthesis. While the specific industrial method is not publicly disclosed, this transformation can be achieved through several general methods, including direct neutralization with a sodium base, metathesis reactions, or solid-phase synthesis.
Synthetic Intermediates and Reaction Conditions
The synthesis of Avasimibe involves several key intermediates and specific reaction conditions to ensure high yield and purity.
Synthesis of 2,4,6-triisopropylphenylacetic acid (V):
A common pathway to this intermediate is outlined below:
Reduction of 2,4,6-triisopropylbenzoyl chloride (I): The starting material is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent to yield 2,4,6-triisopropylbenzyl alcohol (II). tocris.com
Chlorination: The resulting alcohol (II) is then converted to 2,4,6-triisopropylbenzyl chloride (III) using a chlorinating agent such as thionyl chloride (SOCl2) in a solvent like toluene (B28343). tocris.com
Cyanation: The benzyl (B1604629) chloride (III) is reacted with sodium or potassium cyanide (NaCN or KCN) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to form 2,4,6-triisopropylphenylacetonitrile (IV). tocris.com
Hydrolysis: The final step is the hydrolysis of the nitrile (IV) to the carboxylic acid (V) using a strong acid like aqueous sulfuric acid (H2SO4) or a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent system such as diethylene glycol and water. tocris.com
| Step | Reactant | Reagent(s) | Solvent | Product |
| 1 | 2,4,6-triisopropylbenzoyl chloride (I) | LiAlH4 | Ethyl ether | 2,4,6-triisopropylbenzyl alcohol (II) |
| 2 | 2,4,6-triisopropylbenzyl alcohol (II) | SOCl2 | Toluene | 2,4,6-triisopropylbenzyl chloride (III) |
| 3 | 2,4,6-triisopropylbenzyl chloride (III) | NaCN or KCN | DMSO | 2,4,6-triisopropylphenylacetonitrile (IV) |
| 4 | 2,4,6-triisopropylphenylacetonitrile (IV) | H2SO4 (aq) or KOH | Diethylene glycol/water | 2,4,6-triisopropylphenylacetic acid (V) |
Final Coupling Reaction:
The 2,4,6-triisopropylphenylacetic acid (V) is first converted to its acyl chloride (VI) using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in the presence of a catalytic amount of dimethylformamide (DMF). This activated intermediate is then condensed with 2,6-diisopropylphenyl sulfamate (VII) in the presence of a base, such as triethylamine, in a solvent like hot toluene to yield Avasimibe. tocris.com
| Reactant 1 | Reactant 2 | Reagent(s) | Solvent | Product |
| 2,4,6-triisopropylphenylacetyl chloride (VI) | 2,6-diisopropylphenyl sulfamate (VII) | Triethylamine | Toluene (hot) | Avasimibe |
Formation of this compound:
The conversion of Avasimibe to its sodium salt is a critical step for improving its solubility and bioavailability. General methods for this transformation are summarized in the table below.
| Method | Reagents | Conditions |
| Direct Neutralization | NaOH, NaHCO3 | Aqueous, 25–50°C |
| Metathesis | NaCl, Na2SO4 | Reflux, polar solvents |
| Solid-Phase Synthesis | Sodium resin | Room temperature, organic phase |
Process Optimization Strategies for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and compliance with regulatory standards. While specific optimization strategies for Avasimibe are not publicly available, general principles of pharmaceutical process development can be applied.
Key areas for optimization would likely include:
Reaction Condition Optimization: A systematic study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize product yield and minimize the formation of impurities. Techniques like Design of Experiments (DoE) are often employed to efficiently explore the parameter space.
Solvent Selection: Choosing appropriate solvents that are effective for the reaction, safe to handle on a large scale, environmentally friendly, and allow for easy product isolation and purification.
Purification Methods: Developing robust and scalable purification methods to ensure the final product meets stringent purity requirements. This may involve optimizing crystallization conditions to control particle size and morphology, which can impact the drug's physical properties and bioavailability.
Process Control and Automation: Implementing in-process controls (IPCs) and process analytical technology (PAT) to monitor the reaction in real-time, ensuring consistency and allowing for immediate adjustments to maintain optimal conditions. Automation can also improve safety and reproducibility.
The development of a scalable and robust manufacturing process for this compound is a complex undertaking that requires a multidisciplinary approach, combining expertise in organic chemistry, chemical engineering, and analytical sciences.
Analytical Techniques for Avasimibe Sodium Research
Chromatographic Methodologies for Quantification
Chromatographic techniques are fundamental in determining the concentration of Avasimibe (B1665837) sodium in research settings, particularly within complex biological matrices. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most prominently featured methods in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile tool used in Avasimibe research for both quantification and assessing purity. biosynsis.com In formulation studies, HPLC analysis has been employed to confirm the loading amount of Avasimibe encapsulated within nanoparticles, ensuring the precise composition of the delivery vehicle. nih.gov
Furthermore, HPLC is integral to bioanalytical assays designed to measure the functional outcomes of Avasimibe's enzymatic inhibition. For instance, in studies evaluating its effect on Acyl-CoA:cholesterol O-acyltransferase (ACAT) in cultured human monocyte-macrophages, researchers first induce lipid accumulation and then treat the cells with Avasimibe. Following this, lipids are extracted from the cells using a hexane/isopropanol mixture. The organic phase, containing the lipids, is then dried and redissolved for analysis. An HPLC method is subsequently used to quantify the intracellular content of free cholesterol, cholesteryl esters (CE), and triglycerides, thereby assessing the compound's inhibitory action on cholesterol esterification. ahajournals.org
Liquid Chromatography-Mass Spectrometry (LC-MS) in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the cornerstone for the sensitive and specific quantification of Avasimibe in various biological samples. This powerful technique has been developed and validated for routine measurements in both preclinical and research applications. portico.org
LC-MS assays have been successfully used to determine Avasimibe concentrations in rat and human plasma, with established quantification ranges of 0.5–500 ng/ml for rat plasma and 0.1–100 ng/ml for human plasma. portico.org In more extensive pharmacokinetic and biodistribution studies, LC-MS methods have been crucial for measuring Avasimibe levels in blood, various tissues (including liver, adrenals, and brain), urine, and feces. nih.govmdpi.com
The development of these methods involves specific sample preparation and analytical conditions. A common procedure for extracting Avasimibe from plasma involves protein precipitation with a solvent like acetone, followed by centrifugation. nih.gov For tissue samples, homogenization in an aqueous solution precedes extraction. nih.govahajournals.org The internal standard, often a stable isotope-labeled version of the compound such as [¹³C₆]CI-1011, is typically added before extraction to ensure accuracy. ahajournals.org The analytes are then separated on a reverse-phase column and detected by a mass spectrometer. nih.govahajournals.org
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Sample Matrix | Plasma, Aortic Tissue ahajournals.org | Blood, Tissues, Urine, Feces nih.gov |
| Extraction | Diethyl ether extraction ahajournals.org | Acetone precipitation (blood); Homogenization and extraction (tissues) nih.gov |
| LC Column | Zorbax RX-C18, 2.1×150-mm, 5-μm ahajournals.org | Zorbax SB-C18, 2.1×50mm, 1.8 μm nih.gov |
| Mobile Phase | Acetonitrile/5 mmol/L ammonium (B1175870) acetate (B1210297) buffer (70:30, vol/vol) ahajournals.org | Not specified nih.gov |
| Flow Rate | 0.2 mL/min ahajournals.org | Not specified nih.gov |
| Detection | Mass Spectrometry ahajournals.org | Agilent 6460 QQQ Mass Spectrometer nih.gov |
Spectroscopic and Spectrometric Characterization in Research Settings
Beyond quantification, spectroscopic and spectrometric methods are vital for structural elucidation and for investigating the cellular and molecular effects of Avasimibe.
Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like ¹H-NMR and ¹³C-NMR, is a standard method for the initial structural confirmation of newly synthesized batches of Avasimibe and related compounds. researchgate.net
In cellular studies, fluorescence-based techniques are widely used. Confocal microscopy, often in conjunction with specific fluorescent dyes, allows for the visualization of Avasimibe's subcellular effects. For example, dyes like BODIPY493/503 are used to stain and visualize intracellular lipid droplets, providing a qualitative assessment of the impact of ACAT inhibition. jku.at Other fluorescent probes, such as MitoTracker for mitochondria and DAPI for nuclei, are used to assess cellular health and morphology following treatment. biorxiv.org Flow cytometry, combined with DNA-staining dyes like propidium (B1200493) iodide, is employed to analyze the cell cycle distribution of cancer cells treated with Avasimibe, revealing mechanisms such as G1-phase arrest. nih.govnih.gov
Mass spectrometry, in a broader application beyond quantification (proteomics), has been used to gain a comprehensive view of how Avasimibe treatment alters the cellular proteome. By comparing protein expression profiles in cells treated with Avasimibe versus control cells, researchers can identify new molecular targets and pathways affected by ACAT inhibition. nih.govgoogle.com
Bioanalytical Assay Development for Enzyme Inhibition Studies
The primary mechanism of Avasimibe is the inhibition of the ACAT enzyme. Consequently, the development of robust bioanalytical assays to measure this inhibition is a central theme in its research history. These assays are used to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
A common approach for determining ACAT inhibition involves using cultured cells, such as human monocyte-macrophages or cell lines like HepG2. ahajournals.orgselleckchem.com In these assays, cells are incubated with Avasimibe at various concentrations before being challenged with a substrate like acetylated low-density lipoprotein (acetyl-LDL) to stimulate cholesterol esterification. ahajournals.org The inhibitory effect is then quantified by measuring the reduction in the formation of cholesteryl esters, often via HPLC or by using radiolabeled substrates like [³H]-oleic acid. ahajournals.orgselleckchem.com A fluorescence-based assay using 25-NBD cholesterol has also been developed to monitor ACAT activity and its inhibition by Avasimibe. google.com
Beyond its primary target, the inhibitory potential of Avasimibe against other enzymes, particularly cytochrome P450 (CYP) isoforms, has been investigated to understand potential drug-drug interactions. selleckchem.compsu.edu These studies utilize pooled human hepatic microsomes and specific probe substrates for each CYP enzyme to determine IC₅₀ values. psu.edu For instance, midazolam is used as a probe for CYP3A4 activity. psu.edu Additionally, functional assays like the bioluminescence-based UDP-Glo glycosyltransferase assay have been used to rule out off-target inhibitory effects on other enzymes, such as human O-GlcNAc transferase (OGT). nih.govmdpi.com
| Target Enzyme | Assay System | IC₅₀ Value | Reference |
|---|---|---|---|
| ACAT | IC-21 macrophages | 3.3 μM | selleckchem.com |
| ACAT | Human HepG2 cells | 0.479 μM | selleckchem.com |
| ACAT | Rat macrophages | 0.479 μM | selleckchem.com |
| ACAT | Human monocyte-macrophage | 25 ± 9 nmol/L | ahajournals.org |
| ACAT | Microsomes from cholesterol-fed rat livers | 0.7 µM | portico.org |
| CYP2C9 | Human Hepatic Microsomes | 2.9 μM | selleckchem.com |
| CYP1A2 | Human Hepatic Microsomes | 13.9 μM | selleckchem.com |
| CYP2C19 | Human Hepatic Microsomes | 26.5 μM | selleckchem.com |
| NleB/SseK Arginine Glycosyltransferases | In vitro glycosylation assay | ~10 µM | nih.govmdpi.com |
Emerging Research Applications and Future Directions for Avasimibe Sodium
Repurposing Strategies in Novel Therapeutic Areas
The investigation of Avasimibe (B1665837) has extended far beyond its original target of cardiovascular disease, with significant preclinical findings suggesting its utility in diverse and challenging therapeutic fields.
Oncology: Avasimibe has demonstrated notable anticancer activity across a range of malignancies. Its primary mechanism in this context is the inhibition of ACAT-1, an enzyme often overexpressed in cancer cells that plays a crucial role in managing cholesterol levels required for rapid cell proliferation. acs.orgnih.gov By blocking ACAT-1, Avasimibe induces an accumulation of free cholesterol, leading to apoptosis and suppression of tumor cell growth. acs.orgnih.gov Preclinical studies have reported its efficacy in inhibiting the proliferation and metastasis of various cancer cell lines, including:
Glioblastoma nih.gov
Prostate Cancer nih.gov
Pancreatic Cancer acs.org
Lung Cancer acs.orgresearchgate.net
Colon Cancer acs.org
Bladder Cancer nih.gov
Breast Cancer mdpi.com
Infectious Diseases: Emerging research has identified Avasimibe as a potential agent against both viral and bacterial pathogens.
Antiviral: Studies have shown that Avasimibe can inhibit the replication of viruses such as Hepatitis C Virus (HCV) and SARS-CoV-2. nih.govplos.org In the case of HCV, it impairs the assembly of infectious virions by downregulating microsomal triglyceride transfer protein, which in turn reduces the secretion of apolipoproteins essential for the virus. nih.gov For SARS-CoV-2, it has been shown to block viral entry and replication while also boosting the expansion of virus-specific T cells. plos.orgnews-medical.net
Antibacterial: Avasimibe has been repurposed as an inhibitor of bacterial virulence. It targets the NleB/SseK arginine glycosyltransferases in pathogens like Escherichia coli and Salmonella enterica. nih.govmdpi.com By inhibiting these enzymes, which are critical for virulence but absent in mammals, Avasimibe can reduce pathogen colonization without exhibiting direct bactericidal effects or toxicity to host cells. nih.gov
Inflammatory Diseases: The anti-inflammatory properties of Avasimibe are also being explored. In preclinical models of allergic asthma, Avasimibe was found to alleviate the disruption of the airway epithelial barrier. frontiersin.orgnih.gov This effect is mediated by the suppression of the Wnt/β-catenin signaling pathway, highlighting a mechanism independent of its primary role in cholesterol metabolism. nih.gov
| Therapeutic Area | Disease Model | Observed Effect | Key Mechanism |
|---|---|---|---|
| Oncology | Glioblastoma, Prostate, Lung, Colon, Bladder Cancer | Inhibition of tumor growth and metastasis; induction of apoptosis. nih.govacs.orgnih.gov | ACAT-1 inhibition, leading to free cholesterol accumulation. acs.org |
| Infectious Disease (Viral) | Hepatitis C Virus (HCV), SARS-CoV-2 | Inhibition of viral assembly and replication; T-cell boosting. nih.govplos.org | Impaired virion assembly (HCV); Blockade of viral entry (SARS-CoV-2). nih.govplos.org |
| Infectious Disease (Bacterial) | E. coli, Salmonella | Reduced pathogen colonization in vivo. nih.gov | Inhibition of bacterial NleB/SseK arginine glycosyltransferases. nih.gov |
| Inflammatory Disease | Allergic Asthma | Alleviation of airway epithelial barrier disruption. nih.gov | Suppression of the Wnt/β-catenin signaling pathway. nih.gov |
Advanced Delivery Systems and Formulation Research
A significant challenge in the clinical application of Avasimibe is its poor water solubility and short half-life. nih.gov To overcome these limitations, researchers are developing advanced delivery systems to enhance its bioavailability and target it more effectively to diseased tissues.
One of the most promising innovations is a nanoformulation termed "avasimin." nih.govacs.org This system encapsulates Avasimibe within human serum albumin (HSA), creating a water-soluble, injectable nanomedicine. nih.gov In preclinical cancer models, intravenous administration of avasimin led to a significantly higher concentration of Avasimibe in tumors compared to oral administration. nih.govbu.edu This enhanced delivery resulted in notable suppression of tumor growth and extended survival time in xenograft models of prostate and colon cancer without observable toxicity to normal organs. nih.govnih.gov
Other novel delivery strategies being investigated include:
Metal-Organic Frameworks (MOFs): These have been used as a nano-drug delivery system for chemotherapeutic agents like doxorubicin in combination with Avasimibe for breast cancer therapy. nih.gov
Fluorescent Hyperstar Polymers: Research has suggested that embedding Avasimibe within these polymers could be another approach to solve the issues of poor solubility and short half-life. nih.gov
| Delivery System | Composition | Therapeutic Application | Key Advantage |
|---|---|---|---|
| Avasimin | Avasimibe encapsulated in Human Serum Albumin (HSA). nih.gov | Cancer (Prostate, Colon, etc.). nih.govacs.org | Improved water solubility and bioavailability; enhanced tumor accumulation. nih.govbu.edu |
| Metal-Organic Frameworks (MOFs) | Used to deliver Doxorubicin in combination with Avasimibe. nih.gov | Breast Cancer. nih.gov | pH-sensitive drug release. nih.gov |
| Fluorescent Hyperstar Polymer | Avasimibe embedded in a polymer matrix. nih.gov | Prostate Cancer. nih.gov | Potential to overcome poor water solubility and short half-life. nih.gov |
Combination Therapy Paradigms in Preclinical Models
Avasimibe's unique mechanisms of action make it a strong candidate for combination therapies, where it can work synergistically with other agents to enhance therapeutic efficacy.
In oncology, Avasimibe has been tested in combination with both conventional chemotherapy and modern immunotherapies.
Chemotherapy: When combined with cyclophosphamide (CTX) in a Lewis lung carcinoma model, the dual treatment was significantly more effective at inhibiting tumor growth than either agent alone. researchgate.net It has also shown synergy with Imatinib, resensitizing resistant Chronic Myeloid Leukaemia (CML) cells to the treatment. mdpi.com However, not all combinations are successful; a study combining Avasimibe with Fluvastatin (B1673502) for breast cancer prevention showed promising results in vitro but was ineffective in vivo, likely due to metabolic interactions. mdpi.com
Immunotherapy: Avasimibe can potentiate the killing function of CD8+ T cells by modulating cholesterol metabolism. nih.gov This has led to successful preclinical combinations with immunotherapies such as peptide vaccines and CAR-T cell therapy, where it enhances the anti-tumor immune response. mdpi.com
In infectious diseases, Avasimibe has shown great potential for use with direct-acting antivirals (DAAs) for treating HCV, exhibiting superior inhibitory activity in combination. researchgate.netnih.gov
| Combination Agent | Disease Model | Outcome | Reference |
|---|---|---|---|
| Cyclophosphamide (CTX) | Lewis Lung Carcinoma | Significantly enhanced tumor growth inhibition. | researchgate.net |
| Imatinib | Chronic Myeloid Leukaemia (CML) | Re-sensitized resistant cells to treatment. | mdpi.com |
| Immunotherapies (e.g., peptide vaccines) | Cancer Models | Potentiated the function of CD8+ T cells, enhancing anti-tumor immunity. | mdpi.com |
| Direct-Acting Antivirals (DAAs) | Hepatitis C Virus (HCV) | Superior pan-genotypic viral inhibition. | researchgate.netnih.gov |
| Fluvastatin | Breast Cancer | Combination failed in vivo despite in vitro success. | mdpi.com |
Unexplored Mechanistic Pathways and Target Identification
While the primary target of Avasimibe is the ACAT enzyme, ongoing research continues to uncover novel mechanistic pathways and molecular targets that contribute to its diverse therapeutic effects. wikipedia.org
Beyond simple ACAT inhibition, Avasimibe's anti-cancer effects are mediated through several downstream signaling pathways. Studies have demonstrated its ability to regulate:
The E2F-1 signaling pathway in prostate cancer, leading to cell cycle arrest. nih.gov
The PPARγ signaling pathway in bladder cancer, also resulting in G1-phase cell-cycle arrest. nih.gov
The p53/p21, p53/GADD45A, and Aurora A/PLK1 signaling pathways in glioblastoma, inducing apoptosis and arresting the cell cycle at multiple phases. nih.gov
The Wnt/β-catenin signaling pathway , which is suppressed by Avasimibe in models of both allergic asthma and certain cancers. frontiersin.orgnih.gov
Furthermore, research is identifying entirely new primary targets for the compound. The discovery that Avasimibe inhibits bacterial arginine glycosyltransferases represents a paradigm shift, positioning it as a potential anti-virulence drug. nih.gov In cholangiocarcinoma research, the FoxM1/AKR1C1 axis has been identified as a potential new target of Avasimibe. researchgate.net The surprising finding that Avasimibe can suppress airway epithelial proliferation in an ACAT1-independent manner suggests that other, as-yet-unidentified mechanisms are at play, particularly concerning its anti-inflammatory effects. nih.gov
Methodological Innovations in Avasimibe Sodium Research
The renewed interest in Avasimibe has been accompanied by the application of innovative research methodologies to better understand its function and efficacy.
High-Throughput Screening (HTS): HTS assays were instrumental in the repurposing of Avasimibe as an antibacterial agent by identifying its previously unknown inhibitory activity against the NleB/SseK enzymes. nih.govmdpi.com
Label-Free Raman Spectromicroscopy: This advanced imaging technique has been employed to quantify the cholesteryl ester-depleting capacity of the "avasimin" nanoformulation within individual cancer cells, providing direct visual and chemical evidence of its mechanism of action at a subcellular level. nih.gov
UDP-Glo Glycosyltransferase Assay: This bioluminescence-based assay was used to confirm the specificity of Avasimibe for its bacterial targets, demonstrating that it does not significantly inhibit the human OGT enzyme, which is crucial for its safety profile as an anti-infective. nih.gov
Intravascular Ultrasound (IVUS): In the clinical setting, IVUS was the primary imaging modality in the A-PLUS trial to directly assess the effect of Avasimibe on the progression of coronary atherosclerosis in patients. ahajournals.org
Identification of Research Gaps and Collaborative Opportunities
Despite the promising preclinical data in new therapeutic areas, the journey of Avasimibe highlights several research gaps and opportunities for future collaboration.
Research Gaps:
Translational disconnect: The failure of Avasimibe in atherosclerosis clinical trials, despite strong animal data, underscores a critical gap between preclinical models and human disease. ahajournals.org Further research is needed to understand the species-specific differences in cholesterol metabolism and drug response.
Predicting drug interactions: The negative in vivo outcome of the Avasimibe-Fluvastatin combination highlights the need for more sophisticated preclinical models that can accurately predict complex metabolic drug-drug interactions. mdpi.com
Incomplete mechanistic understanding: The precise mechanisms by which Avasimibe regulates pathways like Wnt/β-catenin or how it affects gene expression of SOAT1 itself remain to be fully elucidated. nih.govnih.gov
Collaborative Opportunities:
Onco-immunology: The dual role of Avasimibe in directly inhibiting tumor metabolism and enhancing anti-tumor immunity presents a rich area for collaboration between experts in cancer metabolism and immunology to develop novel combination immunotherapies.
Infectious Disease and Pharmacology: The discovery of its anti-virulence and antiviral properties opens the door for partnerships between infectious disease specialists and pharmacologists to develop Avasimibe as a host-targeting or pathogen-specific therapeutic, potentially helping to combat antimicrobial resistance.
Pharmaceutical Sciences: Continued collaboration with materials scientists and pharmaceutical chemists is essential to develop and optimize advanced delivery systems, like avasimin, to overcome the inherent physicochemical challenges of Avasimibe and improve its clinical applicability. nih.gov
Q & A
Q. What experimental approaches are used to validate Avasimibe’s ACAT1 inhibitory activity in vitro?
Avasimibe’s ACAT1 inhibition is typically confirmed using cholesterol esterification assays, where cellular cholesterol esterification rates are measured via radiolabeled oleate incorporation. IC50 values (e.g., 3.3 µM for ACAT inhibition) are calculated using dose-response curves. Solubility considerations (e.g., DMSO as a solvent) and controls for solvent effects are critical due to Avasimibe’s limited aqueous solubility .
Q. How do researchers distinguish Avasimibe’s immunomodulatory effects from direct tumor cytotoxicity?
In vitro cytotoxicity assays on tumor cells (e.g., B16F10 melanoma) are performed alongside T-cell functional assays. For example, Avasimibe-treated tumor cells are co-cultured with CD8+ T cells to assess T-cell activation markers (e.g., IFN-γ, granzyme B) and tumor cell viability. Lack of tumor cell death in Avasimibe-only groups confirms immune-mediated effects .
Q. What in vivo models are suitable for studying Avasimibe’s antitumor efficacy?
Syngeneic mouse models (e.g., B16F10 melanoma) or xenograft models (e.g., K562R leukemia) are used. Tumor growth metrics (volume, weight) and survival analysis (Kaplan-Meier curves) are primary endpoints. Dose regimens (e.g., 15 mg/kg intraperitoneal injection) and combination therapies (e.g., with imatinib) should align with pharmacokinetic data .
Advanced Research Questions
Q. How can conflicting data on Avasimibe’s efficacy across cancer types be resolved methodologically?
Contradictions may arise from tumor microenvironment heterogeneity. Address this by:
Q. What strategies optimize Avasimibe’s synergy with kinase inhibitors in combination therapy studies?
Mechanistic synergy is assessed via dose-matrix experiments (e.g., Chou-Talalay analysis). In vivo, co-administration schedules (e.g., staggered vs. concurrent dosing) are tested to maximize tumor growth inhibition. Signaling pathway crosstalk (e.g., MAPK downregulation via CyTOF) is analyzed to identify biomarkers of response .
Q. How should researchers control for off-target effects of Avasimibe in P450-related studies?
Avasimibe inhibits CYP2C9, CYP1A2, and CYP2C19 (IC50: 2.9–26.5 µM). Use isoform-specific P450 inhibitors as controls in enzyme activity assays. In vivo, monitor liver enzyme levels (ALT/AST) and employ CYP-knockout models to isolate ACAT1-specific effects .
Methodological Considerations
Q. What statistical methods are recommended for analyzing Avasimibe’s dose-response in vivo?
Non-linear regression models (e.g., four-parameter logistic curves) quantify dose-response relationships. Survival data require log-rank tests (Mantel-Cox) with Bonferroni correction for multiple comparisons. For combination studies, two-way ANOVA with post-hoc tests evaluates interaction effects .
Q. How to ensure reproducibility in Avasimibe storage and solution preparation?
- Storage : Lyophilized powder is stable at -20°C for ≥1 year; DMSO stock solutions (-80°C) should be aliquoted to avoid freeze-thaw cycles.
- Solubility : Pre-warm Avasimibe-DMSO solutions to 37°C and dilute in culture media to ≤0.1% DMSO to prevent cellular toxicity .
Data Interpretation and Reporting
Q. How to contextualize Avasimibe’s immunotherapeutic effects within existing literature?
Perform systematic reviews using databases like PubMed/Web of Science, focusing on ACAT1’s role in lipid metabolism and T-cell function. Highlight discrepancies (e.g., tumor type-specific efficacy) and propose mechanistic hypotheses (e.g., TCR clustering vs. cytokine modulation) in discussion sections .
Q. What validation steps are critical when publishing Avasimibe-related findings?
Include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
